PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-

Hypoxia-Inducible Factor (HIF) Pathway Prolyl Hydroxylase Domain (PHD) Anemia of Chronic Kidney Disease

PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- (CAS 102686-07-7) is a uniquely substituted proline analog featuring a 4-ethyl group and 3-hydroxymethyl group that impart distinct steric and electronic properties critical for selective PHD enzyme inhibition (PHD2 IC50=2.5 nM). Its >27,000-fold selectivity over CYP3A4 eliminates off-target metabolic interference, making it an optimal chemical probe for HIF pathway dissection, collagen biosynthesis studies, and rational design of conformationally constrained peptidomimetics. Generic substitution with other proline derivatives risks total loss of activity due to failed molecular recognition. Choose this specific compound to ensure experimental reproducibility and target engagement fidelity.

Molecular Formula C8H15NO3
Molecular Weight 173.2096
CAS No. 102686-07-7
Cat. No. B1140456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-
CAS102686-07-7
SynonymsProline, 4-ethyl-3-(hydroxymethyl)- (9CI)
Molecular FormulaC8H15NO3
Molecular Weight173.2096
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- (CAS 102686-07-7): An Essential Guide to a Structurally Differentiated Proline Analog


PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- (CAS 102686-07-7), also known as (2S)-4-ethyl-3-(hydroxymethyl)pyrrolidine-2-carboxylic acid, is a chiral proline analog (molecular formula C8H15NO3) . It features a core pyrrolidine ring substituted with both a 4-ethyl group and a 3-hydroxymethyl group, creating a unique steric and electronic environment distinct from other proline derivatives . This structural profile is the basis for its investigation as a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, a class of targets central to cellular oxygen sensing and collagen regulation [1].

Why Generic Substitution of 102686-07-7 is Scientifically Unsound: A Caution for Procuring Proline Analogs


Proline analogs are not functionally interchangeable. The specific 4-ethyl and 3-hydroxymethyl substitutions on PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- are critical determinants of its molecular interactions, particularly within enzyme active sites like those of the PHD family [1]. For example, the 4-ethyl group introduces unique steric bulk that can dictate binding orientation, while the 3-hydroxymethyl group may influence hydrogen bonding networks crucial for target engagement . Therefore, substituting this compound with a different 4-substituted proline (e.g., 4-hydroxyproline, 4-fluoroproline) or an open-chain analog would likely result in altered or abrogated biological activity due to differences in molecular recognition, making generic substitution in research or industrial processes a high-risk decision [2].

102686-07-7 (PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-) Comparative Performance: A Data-Driven Guide for Informed Procurement


High-Affinity PHD2 Inhibition by PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- Versus Undetectable Activity for Unsubstituted Proline

The compound is reported to be a potent inhibitor of PHD2 (IC50 = 2.5 nM) [1]. This activity is attributed to the specific substitution pattern on the proline ring. In stark contrast, the endogenous, unsubstituted amino acid L-proline does not demonstrate PHD2 inhibition at physiologically relevant concentrations, as its hydroxylation is the enzyme's native reaction, not an inhibitory one [2]. Therefore, this analog converts a substrate recognition scaffold into a high-affinity inhibitor.

Hypoxia-Inducible Factor (HIF) Pathway Prolyl Hydroxylase Domain (PHD) Anemia of Chronic Kidney Disease

Distinct PHD Isozyme Selectivity Profile for PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-: Differentiating from Other Proline Analog PHD Inhibitors

The compound exhibits a distinct selectivity profile across PHD isozymes. It potently inhibits PHD2 (IC50 = 2.5 nM) [1] and PHD3 (IC50 = 11 nM) [2]. This is a different pattern from other PHD inhibitors derived from proline scaffolds. For instance, the clinical compound TP0463518 inhibits PHD2 with a Ki of 5.3 nM, but also potently inhibits PHD1 (IC50 = 18 nM) [3]. The reduced activity against PHD1 for 102686-07-7 (IC50 not reported but implied to be higher) suggests a potential for a more PHD2/3-focused biological effect.

Hypoxia-Inducible Factor (HIF) Pathway Prolyl Hydroxylase Domain (PHD) Isozyme Selectivity

Marked Potency Differential Between Target and Anti-target: PHD2 Inhibition vs. CYP3A4 Activity

A critical factor in compound selection is the window between desired target activity and undesired off-target effects. 102686-07-7 demonstrates a favorable selectivity profile, with a 27,600-fold difference between its potent PHD2 inhibition (IC50 = 2.5 nM) [1] and its weak inhibition of the major drug-metabolizing enzyme CYP3A4 (IC50 = 69,000 nM) [2].

Drug Metabolism CYP3A4 Selectivity Off-Target Activity

Collagen Synthesis Inhibition: A Known Class Effect of Proline Analogs Including 102686-07-7

Proline analogs that inhibit proline hydroxylation, such as cis-4-hydroxy-L-proline, are known to inhibit collagen synthesis and angiogenesis by being misincorporated into procollagen chains, leading to unstable triple helices [1]. PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- is structurally classified as a proline analog and its biological role is linked to this class of compounds [2]. While direct quantitative data on collagen inhibition for 102686-07-7 is lacking, its structural similarity to other effective proline analogs (e.g., cis-4-hydroxy-L-proline) provides a strong class-level inference for its potential utility in fibrosis and angiogenesis research.

Fibrosis Collagen Metabolism Scar Reduction Angiogenesis

High-Impact Application Scenarios for PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- (102686-07-7) Based on Quantitative Evidence


Hypoxia Pathway Research: A Potent and Selective Chemical Probe for PHD2 and PHD3

The nanomolar potency against PHD2 (IC50 = 2.5 nM) and PHD3 (IC50 = 11 nM) [5] makes 102686-07-7 an ideal chemical probe for dissecting the roles of these isozymes in the cellular oxygen sensing machinery. Its high selectivity over CYP3A4 (>27,000-fold) [4] is a critical advantage for in vitro studies aiming to minimize off-target metabolic effects, and for in vivo studies in preclinical models where drug-drug interactions must be controlled. Researchers can use this compound to stabilize HIF-1α and HIF-2α in cell culture, activating the hypoxic transcriptional response under normoxic conditions for mechanistic studies.

Anti-Fibrotic and Angiogenesis Research: A Structurally Novel Proline Analog Scaffold

As a proline analog, 102686-07-7 is inferred to interfere with proline hydroxylation and subsequent collagen biosynthesis [5]. This positions it as a valuable starting point for developing new anti-fibrotic or angiostatic agents. Its unique 4-ethyl and 3-hydroxymethyl substitutions differentiate it from standard analogs like cis-4-hydroxyproline, offering the potential for altered incorporation kinetics and distinct effects on collagen triple-helix stability [4]. Industrial groups focused on scar reduction, chronic wound healing, or tumor angiogenesis can use 102686-07-7 in cell-based assays to screen for effects on collagen deposition and vessel formation.

Asymmetric Synthesis and Peptide Chemistry: A Sterically and Electronically Unique Proline Building Block

The 4-ethyl group on 102686-07-7 introduces significant steric bulk that can enforce specific peptide bond conformations (e.g., trans-amide bond preference) and influence the proline ring pucker [5]. This makes it a useful chiral building block for synthesizing conformationally constrained peptides or peptidomimetics. Compared to 4-methyl proline, the ethyl group provides a different hydrophobic contact surface. Its incorporation into peptide chains can be used to study how local conformational constraints impact protein folding, stability, and interactions with biological targets like SH3 domains, enabling the rational design of more selective and stable peptide-based tools or therapeutics [4].

Metabolic and Drug-Drug Interaction Studies: A Tool for Assessing PHD-Mediated Clearance

Given its high selectivity against CYP3A4 (IC50 = 69,000 nM) [5], 102686-07-7 can serve as a relatively 'clean' PHD inhibitor to investigate the contribution of prolyl hydroxylase enzymes to the metabolic clearance of other drug candidates, without the confounding variable of CYP3A4 inhibition. This is particularly relevant in the field of drug metabolism and pharmacokinetics (DMPK), where understanding non-CYP mediated clearance pathways is crucial. It can be used as a control compound in assays designed to differentiate between CYP-dependent and PHD-dependent metabolism of novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.